1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one
Description
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one is a compound with a molecular formula of C15H11ClN4O and a molecular weight of 298.73 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)17-18-13-5-7-14(8-6-13)20-10-9-15(21)19-20/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUVIBSMJGHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)N3C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Salt Coupling Approach
This method prioritizes the formation of the azo linkage early in the synthesis:
Step 1: Diazotization of 4-Chloroaniline
4-Chloroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate the diazonium chloride intermediate.
Step 2: Coupling with 4-Hydroxyacetophenone
The diazonium salt is coupled with 4-hydroxyacetophenone in a basic medium (e.g., sodium hydroxide), yielding the azo intermediate 4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenol.
Step 3: Cyclization with Hydrazine
The azo intermediate reacts with hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux. The ketone group of 4-hydroxyacetophenone undergoes cyclization, forming the 2,3-dihydro-1H-pyrazol-3-one ring.
Reaction Summary :
$$
\text{4-Chloroaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{4-Hydroxyacetophenone}} \text{Azo intermediate} \xrightarrow{\text{N}2\text{H}_4} \text{Target Compound}
$$
Hydrazine Cyclization with Azo Intermediates
Alternatively, the pyrazolone ring is synthesized first, followed by azo group introduction:
Step 1: Synthesis of 4-Acetylphenylhydrazine
4-Aminoacetophenone reacts with hydrazine hydrate to form 4-acetylphenylhydrazine.
Step 2: Cyclization to Pyrazol-3-one
Heating 4-acetylphenylhydrazine in acidic conditions (e.g., HCl) induces cyclization, yielding 1-(4-aminophenyl)-2,3-dihydro-1H-pyrazol-3-one.
Step 3: Diazotization and Coupling
The amine group on the pyrazolone is diazotized and coupled with 4-chlorophenol, as described in Section 2.1, to install the azo group.
Advantage : This route avoids handling unstable diazonium salts in early stages.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalysts and Additives
- Sodium Acetate : Used in condensation reactions to buffer the medium and enhance yield.
- Sulfuric Acid : Facilitates cyclization in hydrazine-based routes.
Analytical Characterization
Spectroscopic Data
Crystallography
While no crystal structure of the target compound is reported, analogous pyrazol-3-one derivatives exhibit:
- Dihedral Angles : ~54–57° between aromatic rings, influencing conjugation.
- Hydrogen Bonding : N-H···O interactions create chain-like motifs, as seen in 2-(4-chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one.
Applications and Derivatives
- Pharmaceutical Intermediates : Pyrazol-3-ones are explored as anti-inflammatory and antimicrobial agents.
- Coordination Chemistry : The azo and carbonyl groups act as ligands for metal complexes.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological targets . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol
Uniqueness
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific azo group, which imparts distinct chemical and biological properties .
Biological Activity
1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one, a compound with the molecular formula C15H11ClN4O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to elucidate the biological properties of this compound, supported by various studies and findings.
- Molecular Formula : C15H11ClN4O
- Molecular Weight : 298.73 g/mol
- CAS Number : 2095416-98-9
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of pyrazolone derivatives, including the compound . For instance, derivatives of pyrazolones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds similar to 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one exhibited antibacterial effects comparable to commercial antibiotics like linezolid and cefaclor .
Antifungal Activity
The antifungal activity of pyrazolone derivatives has also been documented. A related study indicated that certain pyrazole compounds demonstrated superior antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Candida albicans . The presence of electron-donating groups on the aryl ring significantly enhanced this activity.
Antioxidant Properties
Research has identified antioxidant properties in pyrazolone compounds, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging assay has been employed to evaluate these properties, revealing that some derivatives possess potent antioxidant activity .
Structure-Activity Relationship (SAR)
The biological activities of 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one can be significantly influenced by its structural components. The substitution patterns on the phenyl rings and the presence of halogen atoms appear to play a critical role in modulating its pharmacological properties. For example:
- Electron-donating substituents enhance antimicrobial activity.
- Electron-withdrawing groups tend to reduce this activity .
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to assess the antibacterial efficacy of various pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the structure led to increased potency against these pathogens. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) values, showing promising results .
Case Study 2: Antifungal Screening
In another study focused on antifungal screening, derivatives were tested against multiple fungal strains. The findings revealed that certain compounds exhibited significant inhibition zones compared to standard antifungals, indicating their potential as therapeutic agents in treating fungal infections .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for characterizing 1-{4-[(E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one?
- Methodological Answer :
- Spectroscopy : Use / NMR to confirm the aromatic and diazenyl proton environments. Mass spectrometry (MS) validates the molecular weight (298.73 g/mol, CHClNO) . IR spectroscopy identifies functional groups like the pyrazol-3-one carbonyl stretch (~1700 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (via SHELX suite) refines the structure, while ORTEP-3 generates graphical representations of thermal ellipsoids .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Synthetic Route : Adapt protocols from analogous diazenyl compounds, such as coupling 4-chlorophenyl diazonium salts with pyrazolone derivatives under controlled pH (e.g., acetic acid/sodium acetate buffer).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥95% purity . Monitor reaction progress via TLC with UV visualization.
Q. Which software tools are critical for crystallographic analysis of this compound?
- Methodological Answer :
- Structure Solution : SHELXD/SHELXS for phase determination and SHELXL for refinement, leveraging high-resolution data to resolve the E-configuration of the diazenyl group .
- Visualization : ORTEP-3 for generating publication-quality molecular diagrams, emphasizing bond distances/angles critical for verifying stereochemistry .
Advanced Research Questions
Q. How can noncovalent interactions in this compound be analyzed computationally?
- Methodological Answer :
- Electron Density Analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces, revealing van der Waals interactions and steric effects. Pair with Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points .
- Hydrogen Bonding : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions, particularly C–H···O and π–π stacking in the crystal lattice .
Q. How to resolve contradictions between spectroscopic and crystallographic data (e.g., dynamic vs. static structural features)?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in solution (e.g., hindered rotation of the diazenyl group). Compare with SCXRD data to confirm solid-state rigidity .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) and compare computed NMR shifts with experimental data to reconcile discrepancies .
Q. What strategies enable the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Introduce substituents via electrophilic aromatic substitution (e.g., nitration at the para position of the phenyl ring) or Mannich reactions to modify the pyrazolone core .
- Biological Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against target proteins (e.g., cyclooxygenase-2), prioritizing derivatives with enhanced steric complementarity .
Q. What are the electronic implications of the E-configuration in the diazenyl group?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare experimental λ with TD-DFT calculations to assess conjugation effects. The E-configuration maximizes π-conjugation, red-shifting absorption relative to Z-isomers .
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials linked to the azo group’s electron-withdrawing nature, influencing redox stability in catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
